
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide is not fully understood. However, it has been shown to interact with specific targets in cells, including enzymes and receptors. This interaction can lead to various biochemical and physiological effects, which are discussed below.
Biochemical and Physiological Effects:
Studies have shown that 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide can have various biochemical and physiological effects, depending on the target it interacts with. For example, this compound has been shown to inhibit the activity of specific enzymes, including protein kinase C and histone deacetylase. It has also been shown to modulate the activity of specific receptors, including the GABA-A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide in lab experiments is its potential as a versatile tool for studying biological systems. This compound can interact with specific targets in cells, leading to various biochemical and physiological effects. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Another direction is to study its potential applications in material science, particularly in the development of new materials with unique properties. Finally, another direction is to develop new tools for studying biological systems using this compound, including new imaging techniques and assays.
Métodos De Síntesis
The synthesis of 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide involves the reaction of 3-phenoxybenzoic acid with thionyl chloride to form 3-phenoxybenzoyl chloride. The resulting compound then undergoes a reaction with sodium azide to form 3-phenoxy-N-(azidomethyl)benzamide. Finally, the compound is subjected to a copper-catalyzed azide-alkyne cycloaddition reaction to form 3-phenoxy-N-(2H-tetrazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology. In medicinal chemistry, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. In material science, this compound has been studied for its potential applications in the development of new materials with unique properties. In chemical biology, this compound has been studied for its potential applications in the development of new tools for studying biological systems.
Propiedades
IUPAC Name |
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c20-13(15-14-16-18-19-17-14)10-5-4-8-12(9-10)21-11-6-2-1-3-7-11/h1-9H,(H2,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQACQBXPHNBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenoxy-N-(2H-tetrazol-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)



![2-(4-bromophenoxy)-N-[2-(tert-butylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7465926.png)



![5-{[4-(2-methylphenyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B7465976.png)

![4-chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-methylquinolin-4-yl)benzamide](/img/structure/B7465984.png)
